O-(2-chlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 2-chlorophenyl moiety. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its reactivity and potential applications in drug development and chemical synthesis.
The compound can be synthesized from various precursors, particularly those containing nitro or halogenated aromatic groups. The presence of the chlorophenyl group enhances its reactivity, making it a suitable candidate for further chemical transformations.
O-(2-chlorophenyl)hydroxylamine belongs to the class of hydroxylamines, which are characterized by the general formula R1R2N-OH, where R1 and R2 can be hydrogen or organic substituents. This compound specifically falls under the category of aryl hydroxylamines due to its aromatic structure.
The synthesis of O-(2-chlorophenyl)hydroxylamine can be achieved through several methods:
The choice of method often depends on the availability of starting materials and desired yields. For instance, using catalytic reduction provides high selectivity for hydroxylamine formation while minimizing over-reduction to amines.
The molecular structure of O-(2-chlorophenyl)hydroxylamine features a hydroxylamine group (-NHOH) bonded to a 2-chlorophenyl ring. The structural formula can be represented as:
O-(2-chlorophenyl)hydroxylamine participates in various chemical reactions:
These reactions are typically conducted under mild conditions to preserve the integrity of the hydroxylamine group while maximizing yields.
The mechanism by which O-(2-chlorophenyl)hydroxylamine exerts its chemical reactivity involves:
This mechanism is critical for understanding how O-(2-chlorophenyl)hydroxylamine can be utilized in synthetic pathways for creating more complex molecules.
O-(2-chlorophenyl)hydroxylamine has several applications in scientific research:
O-(2-Chlorophenyl)hydroxylamine functions as a mechanistic enzyme inhibitor through sophisticated molecular mimicry of high-energy transition states. This compound precisely emulates the peroxide O-O bond cleavage transition state in metalloenzyme catalysis, particularly in oxygen-transfer reactions mediated by heme-containing enzymes. The molecular geometry of hydroxylamine derivatives enables this mimicry, with the N-O bond length (approximately 1.46 Å) closely resembling the elongating O-O bond during homolytic cleavage (transition state O-O distance: 1.4-1.6 Å) [2]. This structural similarity allows competitive inhibition by occupying the enzyme's active site without undergoing catalytic conversion.
The chlorophenyl substituent enhances binding affinity through complementary hydrophobic interactions within enzyme subsites. This moiety specifically targets the substrate recognition pocket in enzymes like cytochrome P450 monooxygenases and peroxidase systems, which normally accommodate aromatic substrates. The electron-withdrawing chlorine atom further polarizes the N-O bond, increasing its resemblance to the charged peroxide transition state. Computational analyses demonstrate that this substitution pattern lowers the activation energy barrier for enzyme-inhibitor complex formation by approximately 3.2 kcal/mol compared to unsubstituted phenylhydroxylamine derivatives [2].
Table 1: Transition State Mimicry Parameters of Enzyme Inhibitors
Compound | Bond Length (Å) | Target Enzymes | ΔG Binding (kcal/mol) | Inhibition Constant (μM) |
---|---|---|---|---|
O-(2-Cl-Ph)-NHOH | N-O: 1.46 | CYP450, IDO1, Peroxidases | -9.7 | 0.83 |
t-Butyl hydroperoxide | O-O: 1.47 | CYP450, Peroxidases | - | - |
Unsubstituted Ph-NHOH | N-O: 1.49 | CYP450 | -6.5 | 15.2 |
Hydroxamic acids | C=O: 1.24, N-O: 1.36 | HDACs, MMPs | -10.2 | 0.32 |
The inhibition kinetics reveal mixed-type inhibition patterns against several metalloenzymes, with Ki values consistently below 1 μM for optimized derivatives. This indicates formation of both enzyme-inhibitor (EI) and enzyme-substrate-inhibitor (ESI) complexes, consistent with transition state analogs binding to multiple enzyme states. The residence time of O-(2-chlorophenyl)hydroxylamine in cytochrome P450 3A4 exceeds 45 minutes, demonstrating exceptional complex stability compared to natural substrates (typically <5 ms residence time) [2].
The heme-iron coordination chemistry of O-(2-chlorophenyl)hydroxylamine underpins its biological activity against heme-containing enzymes. This compound acts as a monodentate ligand that coordinates directly to the ferrous (Fe²⁺) or ferric (Fe³⁺) iron within enzyme active sites, disrupting the catalytic cycle. The hydroxylamine nitrogen donates electrons to the heme iron with a binding affinity (Kd) of 0.42 μM for indoleamine 2,3-dioxygenase 1 (IDO1), significantly stronger than the natural substrate L-tryptophan (Kd = 32 μM) [2].
The ortho-chloro substituent provides critical steric and electronic advantages that enhance target engagement. This substituent preferentially orients the molecule within the hydrophobic pocket adjacent to the heme cofactor in IDO1, as confirmed by X-ray crystallography of related inhibitors. The chlorine's +I effect increases the electron density on the coordinating nitrogen by approximately 15% compared to para-substituted analogs, strengthening the Fe-N bond through enhanced π-backbonding [2]. This electronic modulation shifts the heme iron spin state from high-spin (S = 2) to low-spin (S = 0) configuration, effectively "freezing" the catalytic center.
Table 2: Heme-Iron Coordinating Agents and Their Binding Parameters
Compound Class | Coordination Mode | Fe-N Distance (Å) | Target Enzymes | Kd (μM) |
---|---|---|---|---|
O-Arylhydroxylamines | Monodentate | 2.10-2.15 | IDO1, CYP450, Peroxidases | 0.42-1.8 |
Hydroxamic acids | Bidentate | 1.98 (Fe-O), 2.05 (Fe-O) | HDACs, MMPs, LpxC | 0.02-0.15 |
Catechols | Bidentate | 2.07 (Fe-O), 2.11 (Fe-O) | TPH, IDO1 | 3.5-8.2 |
Imidazoles | Monodentate | 2.00 | CYP450, Aromatase | 0.15-0.8 |
Structure-activity relationship (SAR) studies reveal that electronic modulation of the aromatic ring significantly impacts inhibitory potency. Derivatives with electron-withdrawing groups at the ortho-position exhibit up to 20-fold greater potency against IDO1 than those with electron-donating groups. This enhancement correlates with Hammett constants (σ) of substituents, with optimal activity observed at σ = 0.5-1.0. The ortho-chloro derivative demonstrates superior cellular activity (IC50 = 0.83 μM) compared to meta- and para-chloro isomers (IC50 = 2.3 μM and 5.7 μM, respectively), highlighting the significance of substituent positioning [2] [8].
The compound exhibits polypharmacological potential through simultaneous targeting of multiple heme-containing enzymes. Beyond IDO1, it demonstrates nanomolar inhibition against key inflammatory enzymes including myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). This multi-target activity arises from conserved heme environments across these enzymes, allowing a single compound to modulate interconnected inflammatory pathways [2] [5].
Quantum mechanical/molecular mechanical (QM/MM) simulations have been instrumental in optimizing O-(2-chlorophenyl)hydroxylamine derivatives for enhanced transition-state mimicry. These computational approaches precisely quantify the electronic complementarity between the inhibitor and enzyme-bound transition states. For IDO1 inhibition, QM/MM calculations reveal a remarkable similarity index of 0.92 between the molecular electrostatic potential (MEP) of O-(2-chlorophenyl)hydroxylamine and the alkylperoxy radical transition state, compared to 0.75 for unsubstituted phenylhydroxylamine [2].
Molecular docking studies employing induced-fit algorithms demonstrate that the ortho-chloro substituent induces a favorable 15° rotation of Phe226 in IDO1, creating enhanced π-π stacking interactions with an average binding energy improvement of -2.8 kcal/mol. This residue movement simultaneously compresses the heme pocket by 1.2 Å, strengthening iron coordination through enforced proximity. Virtual screening of >200 derivatives identified the 3,5-dichloro analog as having superior predicted binding affinity (ΔG = -10.3 kcal/mol) compared to the mono-chloro derivative (ΔG = -9.7 kcal/mol), which was subsequently confirmed experimentally with a Ki of 0.29 μM [2] [8].
Table 3: Computational Parameters for Inhibitor Optimization
Computational Method | Key Parameters Evaluated | Optimization Target | Experimental Validation |
---|---|---|---|
QM/MM Simulations | MEP similarity index, Bond order analysis | Electronic mimicry | Ki improved 3.5-fold |
Molecular Docking | ΔG binding, Residue displacement | Hydrophobic interactions | IC50 improved 8-fold |
Molecular Dynamics | Residence time, H-bond occupancy | Complex stability | Residence time increased 3-fold |
Free Energy Perturbation | Relative binding affinity | Substituent effects | SAR correlation R² = 0.94 |
Molecular dynamics simulations over 100 ns trajectories reveal the critical role of solvation dynamics in inhibitor binding. The ortho-chloro substituent displaces three ordered water molecules from the IDO1 active site, contributing an entropic advantage of +1.8 kcal/mol to binding free energy. These simulations further identified enhanced complex stability with root-mean-square fluctuation (RMSF) values below 0.8 Å for protein backbone atoms within 5 Å of the inhibitor, compared to 1.5 Å for substrate-bound complexes [2].
Quantitative structure-activity relationship (QSAR) models incorporating quantum chemical descriptors have significantly accelerated inhibitor optimization. A robust model (q² = 0.86, R² = 0.92) identified the energy of the highest occupied molecular orbital (EHOMO) as the most significant predictor of inhibitory potency against IDO1. Optimal activity occurs at EHOMO = -6.2 to -5.8 eV, which corresponds to the electron-donating capacity required for effective iron coordination. Hammett constants (σ) of aryl substituents show a strong positive correlation with activity (R² = 0.89), supporting the electronic rather than purely steric role of the ortho-chloro group [2] [5].
Table 4: Binding Energies of Substituted Phenylhydroxylamines to IDO1
Substituent | Position | Predicted ΔG (kcal/mol) | Experimental IC50 (μM) | EHOMO (eV) |
---|---|---|---|---|
H | - | -6.5 | 15.2 | -6.82 |
F | ortho | -8.1 | 2.7 | -6.65 |
Cl | ortho | -9.7 | 0.83 | -6.58 |
Cl | meta | -8.3 | 2.3 | -6.61 |
Cl | para | -7.8 | 5.7 | -6.63 |
CF₃ | ortho | -10.2 | 0.41 | -6.42 |
OCH₃ | ortho | -7.1 | 8.9 | -6.92 |
The synergistic application of these computational methods has enabled rational design of derivatives with improved metabolic stability while maintaining target affinity. Methyl substitution at the meta-position of the phenyl ring reduces susceptibility to cytochrome P450-mediated hydroxylation by 80% without compromising IDO1 inhibition (ΔΔG < 0.3 kcal/mol). These rationally designed inhibitors maintain the essential transition-state mimicry while addressing pharmacokinetic limitations of the parent compound [2] [5].
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